2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide
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Overview
Description
The compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a chloroacetyl group, and a difluoro-N-methylacetamide group. Piperidine derivatives are often found in pharmaceuticals and are known for their biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes or one-pot procedures . For instance, piperidine derivatives can be synthesized from L-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring could contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group and the difluoro-N-methylacetamide group. Chloroacetyl groups are often reactive and can form esters and amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. Organochlorine compounds, like the chloroacetyl group in this compound, are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3/c1-14-8(17)10(12,13)9(18)2-4-15(5-3-9)7(16)6-11/h18H,2-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKSJKLZQYXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1(CCN(CC1)C(=O)CCl)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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